molecular formula C24H26N4O B2590597 3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide CAS No. 2097914-57-1

3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide

Cat. No.: B2590597
CAS No.: 2097914-57-1
M. Wt: 386.499
InChI Key: ZUTSJSVXPAKTNX-UHFFFAOYSA-N
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Description

3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a pyrimidine moiety, and a diphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrrolidine intermediate, which is then coupled with a pyrimidine derivative

    Preparation of Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihalide under basic conditions.

    Coupling with Pyrimidine Derivative: The pyrrolidine intermediate is then reacted with a pyrimidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of Diphenyl Group: The final step involves the reaction of the coupled product with a diphenyl compound under conditions that facilitate the formation of the propanamide linkage, such as using a dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrimidine moiety may play a crucial role in binding to these targets, while the diphenyl group could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    3,3-diphenyl-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}propanamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    3,3-diphenyl-N-{[1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}propanamide: Similar structure but with the pyrimidine ring substituted at a different position.

Uniqueness

The uniqueness of 3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide lies in its specific combination of functional groups, which may confer unique binding properties and biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3,3-diphenyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c29-23(27-18-21-13-7-16-28(21)24-25-14-8-15-26-24)17-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,8-12,14-15,21-22H,7,13,16-18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTSJSVXPAKTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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